![molecular formula C13H16F2S2 B15163891 ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene CAS No. 192883-02-6](/img/structure/B15163891.png)
({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a butylsulfanyl group and a difluoroethenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene typically involves multiple steps, starting with the preparation of the butylsulfanyl and difluoroethenylsulfanyl intermediates. These intermediates are then coupled with a benzene derivative under specific reaction conditions. Common reagents used in these reactions include sulfur-containing compounds, fluorinating agents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a catalyst such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of sulfur and fluorine-containing molecules with biological systems. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Compounds containing sulfur and fluorine are often investigated for their pharmacological activities, including anti-inflammatory and anticancer effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics like durability and resistance to degradation.
Mechanism of Action
The mechanism of action of ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene involves its interaction with molecular targets through its sulfur and fluorine atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene
- This compound
- This compound
Uniqueness
This compound stands out due to its combination of sulfur and fluorine atoms, which impart unique chemical and physical properties. This makes it a valuable compound for various applications, as it can offer advantages such as increased stability, reactivity, and specificity in chemical reactions.
Properties
CAS No. |
192883-02-6 |
|---|---|
Molecular Formula |
C13H16F2S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(1-butylsulfanyl-2,2-difluoroethenyl)sulfanylmethylbenzene |
InChI |
InChI=1S/C13H16F2S2/c1-2-3-9-16-13(12(14)15)17-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
PACXODBOWUHENK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=C(F)F)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


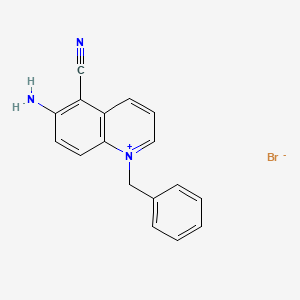
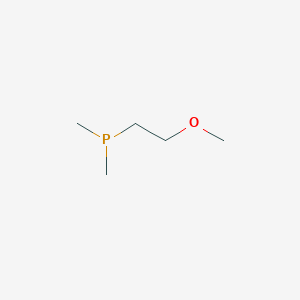
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
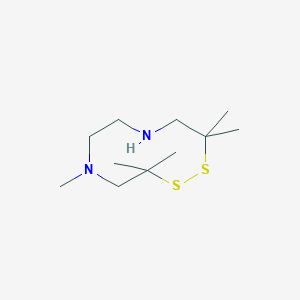

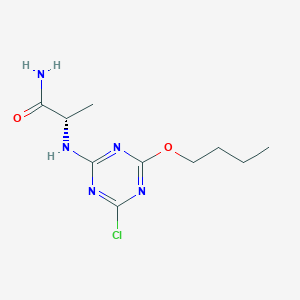
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
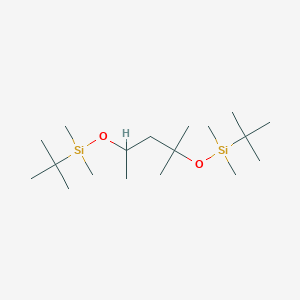
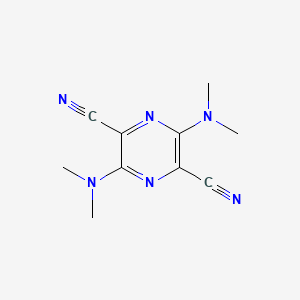
![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
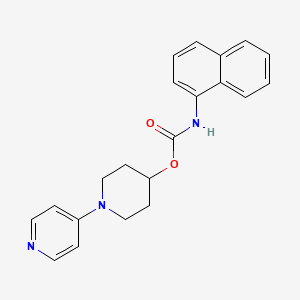
![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)
